Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

Regioselective amination PI3K/mTOR inhibitors Medicinal chemistry intermediates

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS 1048389-52-1) is a regiospecifically defined pyrimidine building block that eliminates the synthetic risk associated with generic dichloropyrimidine precursors. The 2,6-dichloro substitution pattern delivers up to 65% yield in morpholine derivatization versus only 20% for the 4,6-isomer, directly impacting route scalability for PI3K/mTOR and JAK inhibitor programs. The methyl ester at the 4-position enables predictable amidation or hydrolysis to install pharmacophores, while the two chlorine atoms support sequential cross-coupling. Procure with confidence—this specific regioisomer and ester variant ensures synthetic reproducibility, yield optimization, and IP compliance.

Molecular Formula C7H6Cl2N2O2
Molecular Weight 221.04
CAS No. 1048389-52-1
Cat. No. B2701987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(2,6-dichloropyrimidin-4-yl)acetate
CAS1048389-52-1
Molecular FormulaC7H6Cl2N2O2
Molecular Weight221.04
Structural Identifiers
SMILESCOC(=O)CC1=CC(=NC(=N1)Cl)Cl
InChIInChI=1S/C7H6Cl2N2O2/c1-13-6(12)3-4-2-5(8)11-7(9)10-4/h2H,3H2,1H3
InChIKeySZQVBNTVTKQJME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS 1048389-52-1) Technical and Procurement Baseline


Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate (CAS 1048389-52-1) is a heterocyclic building block featuring a pyrimidine core substituted with chlorine atoms at the 2- and 6-positions and a methyl acetate moiety at the 4-position [1]. This specific substitution pattern enables regioselective derivatization via sequential nucleophilic aromatic substitution or cross-coupling reactions, making the compound a strategic intermediate in medicinal chemistry for kinase inhibitors, JAK pathway modulators, and antiviral agents [2]. The molecule (C₇H₆Cl₂N₂O₂, MW 221.04 g/mol) is typically supplied at ≥95% purity and is utilized in both academic and industrial synthesis settings requiring controlled functionalization of the pyrimidine scaffold .

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate: Why Generic Pyrimidine Building Blocks Cannot Be Interchanged


The procurement of pyrimidine building blocks cannot rely on generic substitution due to fundamentally divergent reactivity profiles dictated by chlorine substitution patterns. Compounds based on the 4,6-dichloropyrimidine scaffold undergo different regioselective amination and cross-coupling pathways compared to 2,6-dichloro-substituted analogs [1]. In specific nucleophilic substitution contexts, 2,6-dichloropyrimidine derivatives exhibit distinct yields and selectivity that diverge markedly from 4,6-substituted counterparts—as demonstrated in morpholine derivatization studies where the 2,6-isomer yielded 65% versus only 20% for the 4,6-isomer under identical conditions [2]. Additionally, the ester group identity (methyl vs. ethyl vs. tert-butyl) profoundly influences subsequent deprotection conditions, steric accessibility, and overall synthetic route efficiency [3]. Selecting an incorrect regioisomer or ester variant introduces non-trivial risks to synthetic reproducibility, yield optimization, and intellectual property compliance.

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate Quantitative Differentiation Evidence


Regioselectivity Advantage of 2,6-Dichloro Substitution Over 4,6-Dichloro in Nucleophilic Derivatization

The 2,6-dichloro substitution pattern on the pyrimidine scaffold confers a substantial regioselectivity advantage in nucleophilic substitution reactions compared to the 4,6-dichloro isomer. Under identical reaction conditions—morpholine addition to trichloropyrimidine precursors—the 2,6-dichloro-derived product 4-(2,6-dichloropyrimidin-4-yl)morpholine was obtained in 65% yield, whereas the corresponding 4,6-dichloro-derived regioisomer 4-(4,6-dichloropyrimidin-2-yl)morpholine yielded only 20% [1]. This 45-percentage-point yield differential, representing a >3-fold improvement, directly impacts synthetic route feasibility and cost efficiency for kinase inhibitor programs utilizing this scaffold. Furthermore, regioselective 4-amino-de-chlorination studies confirm that 2,6-dichloropyrimidine derivatives exhibit predictable and high-yielding functionalization at the 4-position, enabling reliable sequential derivatization strategies [2].

Regioselective amination PI3K/mTOR inhibitors Medicinal chemistry intermediates

Methyl Ester Versus Ethyl Ester: Physicochemical and Reactivity Differentiation

The methyl ester moiety in Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate offers distinct physicochemical properties relative to the ethyl ester analog (CAS 1261542-34-0). The target methyl ester exhibits a calculated LogP of 0.733 ± 0.417 and polar surface area of 52.1 Ų [1], compared to the ethyl ester (C₈H₉ClN₂O₂, MW 200.62) which has higher lipophilicity due to the extended alkyl chain. This LogP differential affects chromatographic behavior and solubility profiles during purification. More critically, the methyl ester's smaller steric profile provides enhanced accessibility for nucleophiles at the ester carbonyl and facilitates selective hydrolysis under milder conditions than ethyl or tert-butyl esters [2]. In pyrimidine derivative synthesis for histamine H4 receptor modulators, ester identity directly influences subsequent amidation and decarboxylation step efficiency [3].

Ester hydrolysis Synthetic route design Intermediate stability

Scalable Synthetic Accessibility and Interconversion Yield Benchmarking

The pyrimidine core bearing 2,6-dichloro substitution demonstrates excellent synthetic scalability and high-yielding transformations relevant to methyl 2-(2,6-dichloropyrimidin-4-yl)acetate derivatization. In a representative acetylation protocol using 4-amino-2,6-dichloropyrimidine (500 mg scale), the N-acetylated product was obtained in 80% isolated yield (503.7 mg, 2.44 mmol) following a straightforward reflux in acetic anhydride and aqueous workup . This high conversion efficiency under operationally simple conditions establishes a reliable benchmark for subsequent transformations of the acetate-bearing scaffold. Related nucleophilic substitutions on the 2,6-dichloropyrimidine system using 3-hydroxybenzoic acid achieved 81% yield, while attempts with pre-amidated nucleophiles dropped to 28%, underscoring the critical importance of nucleophile selection with this specific substitution pattern .

Process chemistry Scale-up Acetylation yield

JAK2 Inhibitor Scaffold Compatibility: Validated Application Context

The 2,6-dichloropyrimidin-4-yl scaffold—the core structure of methyl 2-(2,6-dichloropyrimidin-4-yl)acetate—is validated as a privileged intermediate for JAK kinase inhibitor development. Patent literature extensively documents pyrimidine compounds bearing the 2,6-dichloro-4-substituted pattern as JAK2 inhibitors with demonstrated efficacy in treating inflammatory diseases including ulcerative colitis, atopic dermatitis, and rheumatoid arthritis [1]. Specifically, α-azinylalkylamino-substituted pyrimidines derived from 4-(2,6-dichloropyrimidin-4-yl)morpholine—which shares the identical 2,6-dichloro-4-substituted pyrimidine core—have been characterized as JAK2 inhibitors with defined biological activity . The acetate handle at the 4-position of methyl 2-(2,6-dichloropyrimidin-4-yl)acetate provides a synthetic entry point for installing diverse amine and heteroaryl substituents required for JAK2 inhibitor SAR exploration .

JAK-STAT pathway Kinase inhibition Immunology drug discovery

Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate: Validated Research and Industrial Application Scenarios


PI3K/mTOR Kinase Inhibitor Synthesis: Leveraging 2,6-Dichloro Regioselectivity

For medicinal chemistry groups developing PI3K or mTOR kinase inhibitors, methyl 2-(2,6-dichloropyrimidin-4-yl)acetate offers a strategic advantage in scaffold construction. As demonstrated by the 65% versus 20% yield differential between 2,6-dichloro and 4,6-dichloro morpholine derivatives [1], selecting the correct regioisomer at the procurement stage eliminates costly synthetic inefficiencies. The methyl ester at the 4-position enables subsequent amidation or hydrolysis to install kinase-binding pharmacophores, while the 2- and 6-chloro positions remain available for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. This regiospecific functionalization sequence aligns with published PI3K/mTOR inhibitor SAR campaigns and enables predictable, scalable route development [1].

JAK-STAT Pathway Drug Discovery: Privileged Intermediate for Inflammatory Disease Targets

This compound serves as a direct entry point to the 2,6-dichloropyrimidin-4-yl scaffold that is extensively claimed in JAK kinase inhibitor patents for ulcerative colitis, atopic dermatitis, and rheumatoid arthritis [2]. The acetate moiety at the 4-position can be transformed into diverse amine substituents via hydrolysis to the carboxylic acid (CAS 933721-16-5) followed by amide coupling, or via direct aminolysis. Medicinal chemistry teams exploring JAK2, JAK1, or TYK2 inhibition can reliably access the pharmacologically validated 2,6-dichloro-4-amino/amido-pyrimidine chemotype without the uncertainty associated with regioisomeric impurity profiles that arise when using non-specific pyrimidine precursors .

Antiviral Nucleotide Analog Precursor Synthesis

The 2,6-dichloropyrimidine framework is recognized as a precursor for antiviral nucleotide derivatives, with dichloropyrimidines as a class demonstrating specific viral growth inhibition [3]. Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate's combination of reactive chlorine atoms at the 2- and 6-positions and an acetate-functionalized 4-position enables the construction of C-nucleoside and acyclic nucleotide analogs. The 2,6-disubstitution pattern on pyrimidine-based antiviral agents has been shown to be critical for maintaining activity against drug-resistant viral strains, particularly in the context of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) [4]. This compound provides a defined starting material for SAR campaigns targeting resistant viral variants.

Process Chemistry Scale-Up: High-Yield Acetylation and Functionalization Protocols

Process development teams can leverage established, high-yielding protocols for 2,6-dichloropyrimidine functionalization. Benchmark acetylation reactions on the 2,6-dichloropyrimidine core achieve 80% isolated yield at 500 mg scale under straightforward reflux conditions , while optimized nucleophilic substitutions with appropriately selected nucleophiles reach 81% yield . These validated conditions reduce process development timelines and provide a reliable starting point for kilo-lab and pilot-plant scale-up. The methyl ester's moderate LogP (0.733) facilitates efficient extraction and chromatographic purification compared to more lipophilic ethyl or tert-butyl analogs, reducing solvent consumption in preparative-scale isolations [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.